N-(2-ethoxybenzyl)cycloheptanamine
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Overview
Description
N-(2-ethoxybenzyl)cycloheptanamine is an organic compound with the molecular formula C16H25NO It is a derivative of cycloheptanamine, where the amine group is substituted with a 2-ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 2-ethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated or azido derivatives
Scientific Research Applications
N-(2-ethoxybenzyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)cycloheptanamine: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-chlorobenzyl)cycloheptanamine: Similar structure with a chloro group instead of an ethoxy group.
N-(2-fluorobenzyl)cycloheptanamine: Similar structure with a fluoro group instead of an ethoxy group.
Uniqueness
N-(2-ethoxybenzyl)cycloheptanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and interaction with specific molecular targets compared to its analogs.
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H25NO/c1-2-18-16-12-8-7-9-14(16)13-17-15-10-5-3-4-6-11-15/h7-9,12,15,17H,2-6,10-11,13H2,1H3 |
InChI Key |
AQLYRNKLKXYPKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCCCCC2 |
Origin of Product |
United States |
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